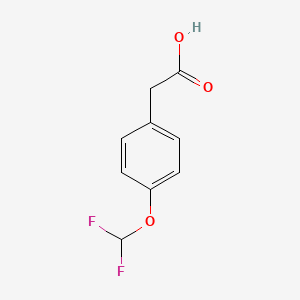

4-(Difluoromethoxy)phenylacetic acid

説明

Overview of Phenylacetic Acid (PAA) and its Derivatives in Biological and Chemical Contexts

Phenylacetic acid is a naturally occurring organic compound that plays diverse roles in the biological and chemical realms. Its simple structure, consisting of a phenyl group attached to an acetic acid moiety, belies its complex and multifaceted activities.

Phenylacetic acid is recognized as a phytohormone, a class of signaling molecules that regulate plant growth and development. It is a member of the auxin family of plant hormones and is found widely throughout the plant kingdom, often at concentrations higher than the more commonly studied auxin, indole-3-acetic acid (IAA). PAA's physiological effects in plants include the promotion of cell expansion, elongation, and differentiation, as well as the induction of callus growth and lateral root formation.

Beyond its role in plant physiology, PAA and its derivatives have demonstrated notable antimicrobial properties. Research has shown that PAA can inhibit the growth of various bacteria and fungi. For instance, PAA isolated from Bacillus megaterium has shown good antibacterial activity against Agrobacterium tumefaciens, a pathogen that causes crown gall disease in plants. mdpi.com The mechanism of its antibacterial action can involve the disruption of cell membrane integrity, damage to cellular structures, and the inhibition of protein synthesis. mdpi.com The antimicrobial characteristics of PAA have made it and its derivatives subjects of interest in the development of new antimicrobial agents.

In the microbial world, phenylacetic acid is a key intermediate in the metabolic pathways for the degradation of various aromatic compounds. chemimpex.com Many microorganisms have evolved enzymatic pathways to break down complex aromatic hydrocarbons, and these pathways often converge on the formation of PAA. Subsequently, specialized catabolic pathways, such as the paa operon found in many bacteria, are responsible for the further degradation of PAA, allowing the organism to utilize it as a carbon and energy source. chemimpex.com This central role in microbial metabolism highlights the importance of PAA in the global carbon cycle and in bioremediation processes.

Research into phenylacetic acid as a plant auxin was prominent in the mid-20th century. However, scientific focus largely shifted towards indole-3-acetic acid (IAA), leading to a period of diminished research on PAA. chiralen.com In recent years, there has been a resurgence of interest in PAA, driven by advancements in analytical techniques that have allowed for a better understanding of its widespread distribution and physiological roles in plants. chiralen.com This renewed focus is also fueled by its potential applications in agriculture and medicine, stemming from its phytohormonal and antimicrobial activities.

Significance of Fluorine Substitution in Medicinal Chemistry and Agrochemicals

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and agrochemical design to enhance the parent compound's biological and physicochemical properties. The unique electronic properties and small size of fluorine can lead to profound changes in a molecule's behavior.

The difluoromethoxy group (-OCHF₂) is a particularly interesting fluorinated substituent. Its incorporation into a molecule can have several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. This makes the difluoromethoxy group more resistant to metabolic degradation by enzymes in the body, which can lead to a longer biological half-life and improved pharmacokinetic profile of a drug candidate.

Modulation of Lipophilicity: The difluoromethoxy group can alter the lipophilicity (the ability to dissolve in fats and lipids) of a molecule. This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Altered Electronic Properties: The high electronegativity of the fluorine atoms in the difluoromethoxy group can influence the electron distribution in the aromatic ring to which it is attached. This can affect how the molecule interacts with its biological target, potentially leading to increased binding affinity and potency.

In the context of 4-(Difluoromethoxy)phenylacetic acid, the presence of the difluoromethoxy group at the para-position of the phenyl ring is a deliberate modification intended to leverage these effects. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been cited in patents for the development of novel heterocyclic compounds as potential inhibitors for the treatment of cancers. chiralen.com While detailed public research on the specific bioactivities of this compound is still emerging, its structural features suggest its potential as an enzyme inhibitor, particularly of histone deacetylases (HDACs), and as a precursor for the development of new antimicrobial agents.

Table 1: Comparison of Phenylacetic Acid and its Derivatives

| Compound Name | Chemical Formula | Key Properties |

| Phenylacetic acid | C₈H₈O₂ | Phytohormone, antimicrobial activity, metabolic intermediate. |

| This compound | C₉H₈F₂O₃ | Building block for complex molecules, potential enzyme inhibitor, enhanced metabolic stability. |

| Indole-3-acetic acid | C₁₀H₉NO₂ | The most widely studied natural auxin in plants. |

Importance of this compound as a Research Compound

Among the various fluorinated functional groups, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique electronic and steric properties. nih.gov this compound is a substituted phenylacetic acid derivative featuring this difluoromethoxy group at the para-position of the benzene (B151609) ring. This specific compound has emerged as a valuable research tool and building block in synthetic and medicinal chemistry.

The importance of this compound stems from the distinct characteristics conferred by the -OCF₂H group. Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethoxy group is considered a "lipophilic hydrogen bond donor." h1.coalfa-chemistry.com It can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially mimicking their interactions with biological targets while offering increased metabolic stability. rsc.org Furthermore, the -OCF₂H group can exhibit dynamic lipophilicity, meaning it can adjust its polarity based on the surrounding molecular environment, a highly desirable trait in drug design. nih.gov

As a research compound, this compound serves as a key intermediate for the synthesis of more complex molecules. Its structural framework allows for further chemical modifications, enabling researchers to incorporate the advantageous difluoromethoxy-phenyl moiety into a wide range of potential therapeutic agents.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 243659-15-6 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.15 g/mol |

| IUPAC Name | 2-[4-(difluoromethoxy)phenyl]acetic acid |

| Synonyms | [4-(Difluoromethoxy)phenyl]acetic acid |

Scope and Objectives of Research on this compound

Research involving this compound is primarily driven by the objective of creating novel molecules with improved pharmacological profiles. The overarching goal is to leverage the unique properties of the difluoromethoxy group to design and synthesize new chemical entities for various therapeutic areas.

The scope of this research is broad and encompasses several key areas:

Synthetic Methodology: A significant objective is the development of efficient and scalable synthetic routes to produce this compound and its derivatives. This foundational research enables the broader scientific community to access these valuable building blocks for their own investigations.

Medicinal Chemistry: The primary application lies in its use as a precursor in drug discovery programs. Researchers incorporate this compound into larger, more complex molecular structures to investigate how the difluoromethoxy group influences biological activity. The objective is to enhance properties such as target binding affinity, selectivity, and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion). nih.gov

Exploration of Biological Targets: Studies utilize derivatives of this compound to probe interactions with specific biological targets, such as enzymes or receptors. The unique hydrogen-bonding capability of the -OCF₂H group is explored to create more potent and selective inhibitors or modulators. rsc.org For instance, patent literature indicates its use in the development of novel heterocyclic compounds intended as inhibitors for cancer treatment.

Materials Science: Beyond pharmaceuticals, fluorinated organic compounds are of interest in materials science. Research may explore the incorporation of the 4-(difluoromethoxy)phenyl group into polymers or other materials to modify their properties, such as thermal stability or surface characteristics.

In essence, the central objective of research on this compound is to use it as a strategic tool to introduce the difluoromethoxy moiety into new chemical structures, thereby fine-tuning their molecular properties for specific, high-value applications in medicine and technology.

Structure

3D Structure

特性

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIYQXXEMHGUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378898 | |

| Record name | 4-(Difluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243659-15-6 | |

| Record name | 4-(Difluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(difluoromethoxy)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Difluoromethoxy Phenylacetic Acid

Established Synthetic Routes for 4-(Difluoromethoxy)phenylacetic Acid and Related Compounds

The construction of this compound relies on two key processes: the introduction of the difluoromethoxy moiety and the formation of the phenylacetic acid core.

The incorporation of a difluoromethoxy (-OCF₂H) group into aromatic systems is a critical step in the synthesis of many pharmaceuticals. This group can significantly alter a molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. rsc.org

Several general strategies have been developed for this purpose:

Nucleophilic Difluoromethylation: This approach involves the reaction of a nucleophile, typically a phenol, with a difluoromethoxy source. A common method is the reaction of a hydroxyphenyl derivative with a difluoromethylating agent in the presence of a base.

Electrophilic Difluoromethylation: While less common for O-difluoromethylation, electrophilic reagents can be used to introduce the CF₂H group onto other atoms, which can then be transformed into the desired moiety.

Radical Difluoromethylation: This method utilizes radical intermediates to introduce the difluoromethoxy group. Photoredox catalysis has emerged as a powerful tool for generating difluoromethoxy radicals from suitable precursors, allowing for the direct C-H difluoromethoxylation of (hetero)arenes. researchgate.net

Transition Metal-Catalyzed Reactions: Various transition metals, including copper and palladium, can catalyze the introduction of the CF₂H group. rsc.org These methods often involve the use of specialized difluoromethylating reagents. rsc.org

| Strategy | Reagent Type | Key Features |

| Nucleophilic Difluoromethylation | Phenol + Difluoromethylating Agent | Base-mediated, common for O-difluoromethylation. |

| Radical Difluoromethylation | Photoredox Catalyst + Precursor | Direct C-H functionalization, avoids pre-functionalized arenes. researchgate.net |

| Transition Metal-Catalyzed | Cu or Pd Catalyst + Reagent | Efficient for C(sp²)-CF₂H bond formation. rsc.org |

The phenylacetic acid core is a common structural motif in many biologically active compounds. acs.org Traditional and modern synthetic methods are employed for its construction.

Established methods for synthesizing the phenylacetic acid core include:

Hydrolysis of Benzyl (B1604629) Cyanide: This is a classical and widely used method where benzyl cyanide is hydrolyzed using either an acid or a base to yield phenylacetic acid. orgsyn.org

Carbonation of Benzylmagnesium Halides: The reaction of a Grignard reagent, such as benzylmagnesium chloride, with carbon dioxide (dry ice) followed by acidic workup provides phenylacetic acid.

Willgerodt-Kindler Reaction: This reaction converts acetophenones into the corresponding phenylacetic acids or their derivatives. researchgate.net

Palladium-Catalyzed Carbonylation: More modern approaches involve the palladium-catalyzed carbonylation of benzyl halides. researchgate.net

A recent, innovative one-step method utilizes water microdroplets to react toluene (B28343) with carbon dioxide, forming phenylacetic acid without the need for catalysts or toxic reagents. acs.orgacs.orgresearchgate.net This environmentally friendly approach operates at room temperature and is completed in less than a millisecond. acs.org

| Method | Starting Material | Key Reagents | Advantages |

| Hydrolysis of Benzyl Cyanide | Benzyl Cyanide | Acid or Base | Well-established, reliable. orgsyn.org |

| Carbonation of Grignard Reagent | Benzyl Halide | Magnesium, CO₂ | Forms the carboxylic acid directly. |

| Willgerodt-Kindler Reaction | Acetophenone | Sulfur, Morpholine (B109124) | Useful for specific substrates. researchgate.net |

| Palladium-Catalyzed Carbonylation | Benzyl Halide | CO, Pd catalyst | Modern, efficient method. researchgate.net |

| Water Microdroplet Synthesis | Toluene | CO₂, Water | Catalyst-free, rapid, eco-friendly. acs.org |

The synthesis of this compound can be achieved through several specific routes that combine the strategies mentioned above.

One common pathway involves the difluoromethylation of 4-hydroxyphenylacetic acid. This reaction is typically carried out using a difluoromethylating agent in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Alternative routes include:

Reacting 4-(difluoromethoxy)benzyl chloride with sodium cyanide, followed by hydrolysis of the resulting nitrile.

Coupling difluoromethoxybenzene with chloroacetic acid under Lewis acid catalysis (e.g., AlCl₃).

Advanced Synthetic Approaches and Methodological Optimization

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the synthesis of this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com In the context of this compound synthesis, these reactions can be employed to construct the phenylacetic acid core or to introduce the difluoromethoxy group.

For instance, a Suzuki-Miyaura coupling could be envisioned between a boronic acid derivative of difluoromethoxybenzene and a suitable two-carbon building block containing the carboxylic acid functionality. inventivapharma.com The efficiency of such reactions can be highly dependent on the choice of palladium catalyst, ligand, base, and solvent. researchgate.net

Nucleophilic substitution reactions are fundamental to the synthesis of this compound. masterorganicchemistry.comlibretexts.org As previously mentioned, the reaction of 4-hydroxyphenylacetic acid with a difluoromethylating agent is a key example of a nucleophilic substitution at the difluoromethyl source.

Furthermore, the synthesis of the phenylacetic acid moiety itself often relies on nucleophilic substitution. For example, the reaction of benzyl chloride with sodium cyanide proceeds via an Sₙ2 mechanism, where the cyanide ion acts as the nucleophile. The subsequent hydrolysis of the nitrile is a nucleophilic acyl substitution. libretexts.org

Recent research has explored the use of difluoromethyl phenyl sulfone as a precursor to the (benzenesulfonyl)difluoromethyl anion. This anion can then participate in nucleophilic substitution reactions with various electrophiles, offering a versatile method for introducing the difluoromethyl group. google.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. semanticscholar.orgresearchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and often resulting in dramatically reduced reaction times, increased product yields, and improved purity. nih.govnih.gov

In the context of synthesizing phenylacetic acid derivatives, microwave-assisted methods have been successfully employed. For instance, the Willgerodt-Kindler reaction to produce thiomorpholides, which can then be hydrolyzed to the corresponding phenylacetic acids, has been significantly enhanced using microwave heating in a sealed vessel. semanticscholar.org This approach allows for rapid, safe, and controlled heating, leading to improved yields compared to conventional methods. semanticscholar.org

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the general principles are applicable. The synthesis of various heterocyclic compounds, such as tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones and imidazo[4,5-f] mdpi.comresearchgate.netphenanthroline derivatives, has been efficiently achieved through microwave-assisted one-pot multicomponent reactions. nih.govnih.gov These protocols are noted for their shorter reaction times, higher yields, and environmentally friendly "green" characteristics, as they often minimize the use of hazardous solvents and simplify product purification. nih.gov

The key advantages of employing microwave-assisted techniques in the synthesis of this compound and its derivatives are summarized in the table below.

Table 1: Advantages of Microwave-Assisted Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reduced Reaction Time | Reactions that take hours with conventional heating can often be completed in minutes. | nih.govnih.gov |

| Increased Yields | Efficient and uniform heating can lead to higher conversions and fewer side products. | semanticscholar.orgnih.gov |

| Improved Purity | The reduction in side reactions simplifies the purification process. | nih.gov |

| Energy Efficiency | Direct heating of the reaction vessel is more energy-efficient than conventional oil baths or heating mantles. | researchgate.net |

| Greener Chemistry | Often allows for the use of less solvent or more environmentally benign solvents. | nih.gov |

Chemoenzymatic Synthesis and Biotransformation Approaches to Phenylacetic Acid Scaffolds

Chemoenzymatic synthesis and biotransformation represent increasingly important strategies for the production of valuable chemical compounds, including phenylacetic acid and its derivatives. These methods leverage the high selectivity and efficiency of enzymes to catalyze specific chemical reactions under mild conditions.

A notable biotransformation approach involves the use of microorganisms to convert aromatic amino acids into phenylacetic acids. For example, yeast strains from the genus Yarrowia have been shown to metabolize (L)-phenylalanine to produce phenylacetic acid in high yields, particularly under aerobic conditions. mdpi.com This microbial conversion is significant as it can provide a route to "natural" phenylacetic acid, a high-value flavor ingredient, when a natural precursor is used. mdpi.com

The general pathway for this biotransformation follows the Ehrlich pathway, where the amino acid is converted to the corresponding phenylacetic acid. mdpi.com Similarly, (L)-tyrosine can be biotransformed into 4-hydroxyphenylacetic acid by the same microorganisms. mdpi.com This demonstrates the potential for producing substituted phenylacetic acid scaffolds through the selection of appropriate starting materials and microbial catalysts.

While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the available literature, the principles of biotransformation of related structures suggest its feasibility. The enzymatic machinery of certain microorganisms could potentially be harnessed or engineered to act on precursors containing the difluoromethoxy group. The process generally involves the conversion of an amino acid to its corresponding acid, as shown in the table below. mdpi.com

Table 2: Microbial Biotransformation of Aromatic Amino Acids

| Starting Amino Acid | Primary Product | Microorganism Genus | Reference |

|---|---|---|---|

| (L)-Phenylalanine | Phenylacetic acid | Yarrowia | mdpi.com |

| (L)-Tyrosine | 4-Hydroxyphenylacetic acid | Yarrowia | mdpi.com |

Derivatization and Functionalization of this compound for Research Applications

Derivatization is a chemical process used to convert a compound into a product of similar chemical structure, called a derivative. researchgate.net In pharmaceutical research, the derivatization of a lead compound like this compound is a crucial step for exploring its structure-activity relationship (SAR), improving its pharmacokinetic properties, and developing new therapeutic agents. mdpi.com

Synthesis of Morpholine-Containing Derivatives

Morpholine is a common heterocyclic motif incorporated into drug candidates to enhance their pharmacological profiles. The synthesis of morpholine-containing derivatives of this compound typically involves the formation of an amide bond between the carboxylic acid and morpholine or a substituted morpholine.

A general synthetic route starts with the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For example, this compound can be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 4-(difluoromethoxy)phenylacetyl chloride. This activated intermediate is then reacted with morpholine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yielding the corresponding N-[2-(4-(difluoromethoxy)phenyl)acetyl]morpholine. jocpr.com

Alternative one-pot procedures involve the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct formation of the amide bond between the carboxylic acid and the amine. researchgate.net

Table 3: General Steps for Synthesis of Morpholine Amides

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Activation of Carboxylic Acid (optional) | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Forms a highly reactive acid chloride intermediate. | jocpr.com |

| 2. Amide Bond Formation | Morpholine, Triethylamine (Et₃N) in a solvent like Dichloromethane (B109758) (DCM) | Nucleophilic acyl substitution to form the amide. | jocpr.com |

| Alternative: Direct Coupling | Morpholine, Dicyclohexylcarbodiimide (DCC), Et₃N in DCM | One-pot amide formation without isolating the acid chloride. | researchgate.net |

Preparation of Triazolo[4,3-a]pyrazine Derivatives

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a key structural component in various biologically active compounds. researchgate.netbeilstein-journals.org The synthesis of derivatives incorporating the 4-(difluoromethoxy)phenyl moiety has been reported, leading to compounds with potential therapeutic applications, such as antimalarial agents. nih.gov

A synthetic approach to these derivatives can involve a multi-step sequence. For instance, 3-[4-(difluoromethoxy)phenyl]-5-chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine can serve as a key intermediate. This chloro-heterocycle can then undergo nucleophilic substitution with various alcohols in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst such as 18-crown-6 (B118740) in an anhydrous solvent like toluene. nih.gov This reaction yields a range of ether-linked derivatives at the 5-position of the triazolopyrazine core. nih.gov

An example of a specific derivative synthesized is 3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethoxy)- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-α]pyrazine . nih.gov The structure of this compound was confirmed through comprehensive spectroscopic analysis, including 1H NMR, 13C NMR, and HMBC correlations, which definitively placed the 4-(difluoromethoxy)phenyl group at the C-3 position of the triazolo ring and the ether sidechain at the C-5 position of the pyrazine (B50134) ring. nih.gov

Table 4: Example of a Triazolo[4,3-a]pyrazine Derivative

| Compound Name | Starting Materials | Key Reagents | Reference |

|---|

Formation of Amide and Ester Derivatives for Biological Evaluation

The conversion of the carboxylic acid group of this compound into a variety of amide and ester derivatives is a common strategy in medicinal chemistry to modulate properties such as potency, selectivity, and pharmacokinetics. sphinxsai.comnih.govnih.gov

Amide Synthesis: Amide derivatives are readily synthesized by reacting the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents. sphinxsai.com Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The reactions are typically carried out in aprotic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). researchgate.net

Ester Synthesis: Esterification can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, often by refluxing with a strong acid like sulfuric acid. sphinxsai.com For more sensitive substrates, milder conditions are preferred. For example, the carboxylic acid can be reacted with an alkyl halide in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov Derivatization with agents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) allows for the formation of esters that can be easily detected by UV spectrophotometry in HPLC analysis. nih.gov

The synthesis of these derivatives allows for the systematic exploration of how different functional groups impact biological activity. nih.govnih.gov

Development of Isotope-Labelled Analogues for Metabolic Tracing

Isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. medchemexpress.com By replacing one or more atoms of a molecule with their stable, non-radioactive isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N), the compound can be easily traced and distinguished from its endogenous counterparts using mass spectrometry or NMR spectroscopy. medchemexpress.commedchemexpress.com

The development of isotope-labeled analogues of this compound is crucial for understanding its metabolic fate. While a specific synthesis for a labeled version of this exact compound is not detailed, general strategies for labeling phenylacetic acid derivatives are applicable. For instance, the synthesis of [¹³C₆]3,4-diaminobenzoic acid has been developed as a precursor for stable isotope-labeled benzimidazoles, demonstrating a route to incorporating a ¹³C₆-labeled benzene (B151609) ring. researchgate.net Another approach involves using labeled starting materials, such as [¹³C₂]-sodium acetate, to build up the labeled carbon skeleton of the target molecule. sioc-journal.cn

These labeled analogues enable researchers to perform quantitative analysis of the drug and its metabolites in biological matrices like plasma and urine, providing critical information on absorption, distribution, metabolism, and excretion (ADME). nih.govbiorxiv.org

Table 5: Common Isotopes Used in Metabolic Tracing

| Isotope | Natural Abundance (%) | Use in Labeling | Detection Method |

|---|---|---|---|

| ²H (Deuterium) | 0.015 | Replaces ¹H | Mass Spectrometry, NMR |

| ¹³C | 1.1 | Replaces ¹²C | Mass Spectrometry, NMR |

| ¹⁵N | 0.37 | Replaces ¹⁴N | Mass Spectrometry, NMR |

Chemical Purity Assessment and Stability Considerations in Research

The integrity of research involving this compound hinges on a thorough understanding of its chemical purity and stability. Ensuring the compound's identity and purity is critical for the reliability and reproducibility of experimental results. This section details the analytical methodologies for purity assessment, explores potential degradation pathways, and outlines appropriate storage conditions for research samples.

Analytical Techniques for Purity Assessment (HPLC, LC-MS/MS, NMR, HRMS)

A suite of analytical techniques is employed to confirm the identity and determine the purity of this compound. These methods provide orthogonal information, ensuring a comprehensive characterization of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, separating the target compound from potential impurities. A common approach involves reverse-phase chromatography using a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the carboxylic acid. sielc.com Detection is commonly performed using a UV detector, as the phenyl ring provides a suitable chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the molecular weight of the compound and for identifying and quantifying impurities. nih.gov For this compound, with a molecular weight of approximately 202.15 g/mol , Electrospray Ionization (ESI) in negative mode is often effective, detecting the deprotonated molecule [M-H]⁻ at m/z 201.0. epa.gov The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing structural information that can confirm the identity of the compound and help in the characterization of unknown byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for unambiguous structure elucidation.

¹H NMR spectroscopy provides information on the number and environment of protons. For this compound, the spectrum would characteristically show signals for the aromatic protons (around δ 7.2 ppm), the methylene (B1212753) (CH₂) protons of the acetic acid group (around δ 3.6 ppm), and a triplet for the proton of the difluoromethoxy group (O-CHF₂) due to coupling with the two fluorine atoms.

¹³C NMR spectroscopy reveals the carbon framework, with the difluoromethyl carbon appearing at a characteristic chemical shift (around δ 120 ppm).

¹⁹F NMR can also be used to confirm the presence and environment of the fluorine atoms.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, typically with an accuracy of a few parts per million (ppm). This allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its identity and distinguishing it from compounds with the same nominal mass but different elemental compositions.

The following table summarizes typical conditions used for the analysis of phenylacetic acid derivatives, which are applicable to this compound.

| Technique | Stationary Phase/Column | Mobile Phase/Solvent | Detection | Typical Information Obtained |

| HPLC | Reverse-Phase C18 | Acetonitrile/Water with acidic modifier (e.g., Phosphoric Acid) | UV (e.g., 215-254 nm) | Purity, Retention Time |

| LC-MS/MS | Reverse-Phase C18 | Acetonitrile/Water with volatile modifier (e.g., Formic Acid) | ESI(-) MS/MS | Molecular Weight Confirmation, Impurity Profiling, Structural Information |

| ¹H NMR | N/A | Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) | N/A | Structural Elucidation, Proton Environment |

| HRMS | N/A | N/A | ESI or other ionization techniques | Accurate Mass, Elemental Formula Confirmation |

Degradation Pathways and Byproduct Identification

While the difluoromethoxy group is known to enhance metabolic stability by blocking common sites of metabolism, the potential for chemical degradation under various experimental or storage conditions must be considered. The presence of the carboxylic acid, the ether linkage, and the aromatic ring presents several potential, albeit often slow, degradation pathways.

Potential chemical degradation pathways for this compound may include:

Oxidation: The benzylic position (the CH₂ group) could be susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon exposure to light and air over extended periods.

Decarboxylation: Phenylacetic acids can undergo decarboxylation under certain conditions, such as high heat, to form the corresponding toluene derivative.

Esterification: In the presence of alcohols, especially under acidic conditions, the carboxylic acid can undergo esterification. This is more of a chemical transformation than a degradation but is an important consideration if alcoholic solvents are used.

Hydrolysis of the Ether Bond: While the C-F bonds are very strong, the ether linkage could theoretically be cleaved under harsh acidic or basic conditions, which would lead to the formation of 4-hydroxyphenylacetic acid.

The identification of any degradation byproducts is crucial and is typically achieved using LC-MS/MS. By comparing the mass spectra and fragmentation patterns of any new peaks that appear in a stressed sample to that of the parent compound, the structures of the degradation products can often be elucidated. For instance, the loss of CO₂ (44 Da) could indicate decarboxylation, while the gain of an oxygen atom (16 Da) might suggest oxidation.

Storage Conditions for Research Samples

Proper storage is essential to maintain the integrity and purity of research samples of this compound. Based on information from chemical suppliers and safety data sheets for analogous compounds, specific conditions are recommended to minimize degradation. avantorsciences.comfishersci.comfishersci.com

Key storage recommendations include:

Temperature: The compound should be stored under controlled temperature conditions, with refrigeration often being recommended. fishersci.com Storage at 2-8°C is a common guideline.

Atmosphere: To prevent oxidation and reaction with atmospheric moisture, samples should be stored in a dry, well-ventilated place. fishersci.com

Container: The use of a tightly closed container is critical to protect the compound from air and moisture. fishersci.comwestliberty.edu

Light: While not always explicitly stated, protection from light is a general good practice for storing organic compounds to prevent photochemical degradation.

Adherence to these storage conditions helps to ensure the long-term stability of the compound, preserving its purity for use in research applications.

Biological Activity and Mechanisms of Action of 4 Difluoromethoxy Phenylacetic Acid and Its Analogues

Investigations into Therapeutic Potential

The unique structural features of 4-(Difluoromethoxy)phenylacetic acid, particularly the presence of the difluoromethoxy group at the para position of the phenyl ring, have prompted investigations into its potential as a therapeutic agent across various disease areas. The electronic properties of this substituent can influence the molecule's interaction with biological targets, potentially leading to enhanced efficacy and selectivity.

Anti-inflammatory Activities and Cyclooxygenase/Lipoxygenase Inhibition

Inflammation is a complex biological response implicated in numerous diseases. Key enzymes in the inflammatory cascade include cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects through the inhibition of COX enzymes. The development of dual COX/LOX inhibitors is an attractive strategy to achieve broader anti-inflammatory effects with a potentially improved safety profile.

A study on a series of phenylacetic acid regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore highlighted the potential of this class of compounds as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). nih.gov While this study did not specifically report on this compound, it provides valuable insights into the anti-inflammatory potential of structurally related compounds. Several of the synthesized analogues demonstrated potent in vitro inhibitory activity against both COX-2 and 5-LOX. nih.gov For instance, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid was identified as a particularly potent anti-inflammatory agent within the series. nih.gov Molecular modeling studies suggested that the N-difluoromethyl-1,2-dihydropyridin-2-one moiety plays a crucial role in conferring COX-2 selectivity by inserting into a secondary pocket of the enzyme. nih.gov Furthermore, this group was predicted to bind near the catalytic iron center of the 15-LOX enzyme. nih.gov These findings underscore the potential of the difluoromethyl and related difluoromethoxy groups in the design of novel dual-acting anti-inflammatory agents. Further investigation is warranted to determine if this compound itself exhibits similar inhibitory activities.

Antineoplastic and Antiproliferative Effects on Cancer Cell Lines

The search for novel anticancer agents remains a critical area of pharmaceutical research. Phenylacetic acid and its derivatives have been investigated for their potential to inhibit cancer cell growth. nih.gov For instance, phenylacetate (B1230308) itself has been shown to inhibit the growth of renal cancer cell lines by inducing G1 cell cycle arrest. nih.gov This effect was associated with the upregulation of the cell cycle inhibitor p21Cip1 and subsequent inactivation of cyclin-dependent kinase 2 (CDK2). nih.gov

While direct studies on the antineoplastic activity of this compound are limited in the public domain, research on structurally related phenylacetamide derivatives has shown promising results. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov The cytotoxic effects were found to be influenced by the nature and position of substituents on the phenyl ring. nih.gov Specifically, compounds bearing a nitro moiety exhibited higher cytotoxicity than those with a methoxy (B1213986) group. nih.gov Another study on phenylacetamide derivatives reported potent cytotoxic effects against MDA-MB468, PC12, and MCF7 cancer cell lines, with some derivatives inducing apoptosis through the upregulation of Bcl-2, Bax, and FasL expression, as well as caspase-3 activity. tbzmed.ac.ir

These findings suggest that the phenylacetic acid scaffold is a viable starting point for the development of new anticancer drugs. The introduction of a difluoromethoxy group in this compound could potentially modulate its antiproliferative activity and selectivity against different cancer cell lines, though specific experimental data is needed to confirm this hypothesis.

Potential in Anti-malarial Drug Discovery targeting PfATP4

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. One such validated target is the P. falciparum cation-transporting ATPase4 (PfATP4), a sodium-proton pump essential for maintaining low intracellular sodium concentrations in the parasite. nih.govmalariaworld.org Inhibition of PfATP4 leads to a disruption of ion homeostasis, resulting in parasite death. nih.gov

Several structurally diverse classes of compounds, including spiroindolones, dihydroisoquinolones, and pyrazoleamides, have been identified as inhibitors of PfATP4. malariaworld.org While there are no specific studies to date that have directly implicated this compound as a PfATP4 inhibitor, the pursuit of novel scaffolds that can target this essential parasite enzyme is an active area of research. The physicochemical properties conferred by the difluoromethoxy group, such as increased metabolic stability and altered lipophilicity, could be advantageous in the design of new antimalarial drugs. Further screening and structure-activity relationship (SAR) studies would be required to determine if the this compound scaffold can be optimized to effectively inhibit PfATP4 and exhibit potent antimalarial activity.

Modulatory Effects on Neurological Pathways and Receptor Binding

Compounds that can modulate neurological pathways and bind to specific receptors in the central nervous system (CNS) are of great interest for the treatment of a wide range of neurological and psychiatric disorders. The ability of a molecule to cross the blood-brain barrier and interact with its target is crucial for its therapeutic efficacy. The physicochemical properties of this compound, influenced by the difluoromethoxy group, could potentially affect its CNS penetration and receptor binding profile.

Currently, there is a lack of specific research data on the direct interaction of this compound with neurological pathways or receptors. However, the broader class of phenylacetic acids has been associated with various biological activities within the CNS. For example, phenylacetic acid is a known metabolite of phenylalanine and has been studied in the context of certain metabolic disorders. nih.gov The development of novel CNS-active agents often involves the strategic incorporation of fluorine atoms to enhance properties such as metabolic stability and binding affinity. Therefore, while speculative, it is conceivable that analogues of this compound could be designed to target specific neurological receptors. Future research, including receptor binding assays and in vivo studies, would be necessary to explore this potential.

Consideration as a Lead Structure in Drug Development

A lead structure in drug development is a compound that demonstrates a desired biological activity and serves as a starting point for chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. The phenylacetic acid scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs. wikipedia.org The introduction of a difluoromethoxy group, as seen in this compound, offers several potential advantages for lead optimization.

Biological Research Applications

Beyond its potential therapeutic applications, this compound serves as a valuable tool in biological research. Its primary application in this context is as a chemical building block for the synthesis of more complex and biologically active molecules. The presence of the difluoromethoxy group allows researchers to systematically study the impact of this specific fluorinated substituent on the biological activity of a target molecule.

In the field of chemical biology, fluorinated molecules are often used as molecular probes to investigate biological systems. The unique spectroscopic properties of fluorine can be exploited in techniques such as fluorine-19 nuclear magnetic resonance (¹⁹F NMR) to study protein-ligand interactions and conformational changes in biomolecules. While specific applications of this compound as a molecular probe have not been extensively documented, its structure lends itself to such uses. It can be incorporated into peptides, enzyme inhibitors, or receptor ligands to probe their biological function and mechanism of action. As a commercially available and synthetically versatile compound, this compound is a readily accessible tool for researchers exploring the role of fluorine in molecular recognition and biological processes.

Effects on Cellular Processes and Molecular Targets

Analogues and derivatives of this compound have demonstrated significant effects on various cellular processes, primarily through their interaction with specific molecular targets. Research into structurally related compounds, such as difluoromethoxy-substituted estratriene sulfamates, has revealed potent anti-proliferative activity against a range of human cancer cell lines. nih.gov A key molecular target identified for these types of compounds is tubulin. nih.gov By inhibiting tubulin polymerization, these agents can disrupt the formation of the mitotic spindle, a critical structure for cell division, thereby arresting the cell cycle and inducing apoptosis (programmed cell death). nih.gov

The anti-proliferative effects are not limited to a single mechanism. For instance, some sulfamoylated estratrienes also exhibit potent anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth and metastasis. nih.gov Furthermore, patent literature indicates that this compound is used as a building block in the synthesis of novel heterocyclic and tricycle derivative compounds being investigated for the treatment of cancers. In different biological contexts, such as in the bacterium Acinetobacter, derivatives of the parent compound, phenylacetic acid, have been shown to induce the expression of Csu pili, which are involved in biofilm formation and adhesion. nih.gov

Enzyme Inhibition or Activation

A primary mechanism through which this compound and its analogues exert their biological effects is through the inhibition of specific enzymes. Analogues have shown potent inhibitory activity against steroid sulfatase (STS), an enzyme that plays a crucial role in the biosynthesis of active steroids. nih.gov This inhibition is a key therapeutic strategy in hormone-dependent cancers. nih.gov

In the context of inflammation, a study on phenylacetic acid regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one moiety demonstrated dual inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov These enzymes are critical mediators of the inflammatory pathway, responsible for the production of prostaglandins and leukotrienes, respectively. nih.gov The ability to inhibit both enzymes simultaneously is a highly sought-after property for anti-inflammatory drug candidates.

Other research has identified different enzymatic targets for phenylacetic acid derivatives. For example, certain substituted benzyloxyphenylacetic acids have been prepared and evaluated as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. nih.gov

| Enzyme Target | Biological Role | Reference Compound Class | Citation |

| Steroid Sulfatase (STS) | Steroid biosynthesis | Difluoromethoxy-substituted estratrienes | nih.gov |

| Tubulin | Cell division, microtubule formation | Difluoromethoxy-substituted estratrienes | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation, prostaglandin (B15479496) synthesis | Phenylacetic acid regioisomers | nih.gov |

| 5-Lipoxygenase (5-LOX) | Inflammation, leukotriene synthesis | Phenylacetic acid regioisomers | nih.gov |

| Aldose Reductase | Diabetic complications | Substituted benzyloxyphenylacetic acids | nih.gov |

Role in Modulating Biological Pathways

By targeting specific enzymes and cellular components, this compound analogues can significantly modulate key biological pathways. The inhibition of steroid sulfatase (STS) by difluoromethoxy-substituted sulfamates directly interferes with the steroid biosynthesis pathway, which is particularly relevant in hormone-dependent diseases. nih.gov

The dual inhibition of COX-2 and 5-LOX by certain phenylacetic acid derivatives provides a powerful means to modulate the arachidonic acid cascade, a central pathway in the body's inflammatory response. nih.gov This modulation can lead to a reduction in inflammation and pain. Furthermore, the disruption of tubulin polymerization affects the cell cycle pathway, leading to cell cycle arrest and apoptosis, a mechanism central to the action of many anti-cancer agents. nih.gov

Beyond these well-defined pathways, research on the parent compound, phenylacetic acid, suggests broader regulatory roles. In bacteria, phenylacetic acid can regulate pathways involved in virulence and stress response. nih.gov In plants, it acts as an auxin, a type of hormone that regulates growth and development. wikipedia.org These findings suggest that derivatives like this compound could potentially modulate a wide array of biological pathways, depending on the specific cellular context and molecular targets involved.

Structure-Activity Relationship (SAR) Studies

Influence of the Difluoromethoxy Group on Binding Affinity and Selectivity

The difluoromethoxy (-OCF₂H) group is a key structural motif that significantly influences the pharmacological profile of a molecule, and its incorporation is a common strategy in medicinal chemistry to fine-tune physicochemical properties. nih.gov Its influence on binding affinity and selectivity stems from a unique combination of electronic, steric, and conformational effects.

Electronic Effects: The high electronegativity of the fluorine atoms makes the difluoromethoxy group a strong electron-withdrawing substituent. mdpi.com This can enhance electrostatic and hydrogen bonding interactions with biological targets, thereby improving binding affinity. mdpi.com The -OCF₂H group can also serve as a hydrogen bond donor, a property that allows it to form additional stabilizing interactions within a protein's binding pocket. nih.gov

Metabolic Stability: A primary reason for replacing a methoxy (-OCH₃) group with a difluoromethoxy group is to enhance metabolic stability. nih.gov The C-F bond is significantly stronger than the C-H bond, making the -OCF₂H group more resistant to oxidative metabolism, such as O-demethylation, which can prolong a drug's half-life. nih.govmdpi.com

Conformational Effects: Unlike a methoxy group, the difluoromethoxy group is often not coplanar with an attached aromatic ring. nih.gov This is due to anomeric interactions between the C-F σ* orbitals and the oxygen lone pair orbitals. nih.gov This non-planar conformation can pre-organize the molecule into a specific three-dimensional shape that may be more favorable for binding to a specific target, thus increasing affinity and selectivity. rsc.org

| Property | Methoxy Group (-OCH₃) | Difluoromethoxy Group (-OCF₂H) | Impact on Biological Activity | Citation |

| Electronic Nature | Electron-donating | Strong electron-withdrawing | Enhances electrostatic/hydrogen bond interactions | mdpi.com |

| Hydrogen Bonding | Acceptor only | Acceptor and Donor | Provides additional binding interactions | nih.gov |

| Metabolic Stability | Prone to O-demethylation | Resistant to O-demethylation | Increases drug half-life | nih.gov |

| Lipophilicity | Lower | Higher, "dynamic" | Modulates permeability and bioavailability | nih.govmdpi.com |

| Conformation | Generally planar with aryl ring | Often non-planar with aryl ring | Can improve target affinity and selectivity | nih.gov |

Positional Isomerism and its Impact on Biological Activity

Structure-activity relationship (SAR) studies consistently demonstrate that the position of substituents on an aromatic ring is critical for determining biological activity. frontiersin.org The specific placement of the acetic acid moiety relative to other functional groups on the phenyl ring can drastically alter a compound's potency and selectivity.

A study involving a novel class of phenylacetic acid regioisomers, where a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore was attached at the C-2 (ortho), C-3 (meta), or C-4 (para) position, clearly illustrated this principle. nih.gov The compounds were evaluated as anti-inflammatory agents by testing their ability to inhibit COX-2 and 5-LOX enzymes. The results showed that the biological activity was highly dependent on the substitution pattern. Specifically, the derivative with the pharmacophore at the C-2 position of the phenylacetic acid, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid, exhibited the most potent anti-inflammatory activity among the tested compounds. nih.gov This highlights that even a subtle shift in the position of a key functional group can lead to significant differences in how the molecule fits into and interacts with the active site of an enzyme. mdpi.commdpi.com

Pharmacophore Identification for Rational Drug Design

A pharmacophore is the core molecular framework that carries the essential features responsible for a drug's biological activity. mdpi.com Identifying and optimizing this scaffold is a cornerstone of rational drug design. In the case of the anti-inflammatory phenylacetic acid derivatives, molecular modeling studies were used to understand the basis for their activity and selectivity. nih.gov

These studies revealed that the N-difluoromethyl-1,2-dihydropyrid-2-one moiety acts as a key pharmacophore. nih.gov When attached to the phenylacetic acid scaffold, this group was shown to insert into a secondary pocket present in the COX-2 enzyme's active site. This specific interaction is believed to be responsible for the observed COX-2 selectivity. nih.gov The modeling also indicated that this same pharmacophoric group binds near the catalytic iron-containing region of the 5-LOX enzyme. nih.gov

Based on these findings, the N-difluoromethyl-1,2-dihyrdopyrid-2-one moiety was identified as an attractive pharmacophore for the rational design of future dual COX-2/5-LOX inhibitory drugs. nih.gov This knowledge allows medicinal chemists to use the phenylacetic acid structure as a scaffold and systematically modify the pharmacophore and its linkage to enhance potency, selectivity, and other pharmacokinetic properties.

In Vitro Biological Assays and Models

The in vitro evaluation of this compound and its analogues involves a variety of standardized assays to characterize their biological activity, metabolic stability, and pharmacokinetic properties. These assays provide crucial data on the compound's potential as a therapeutic agent by examining its effects on cellular processes, enzyme activities, and interactions with biological macromolecules.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental in determining the cytotoxic or cytostatic effects of a compound on various cell lines. Phenylacetic acid derivatives have been investigated for their anti-proliferative effects, particularly in cancer cell lines. nih.gov Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to assess cell viability. mdpi.com In this colorimetric assay, viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Studies on various phenoxyacetamide and phenylacetamide derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, including prostate (PC3), breast (MCF-7), and liver (HepG2) cancer cells. nih.govmdpi.com The anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, with some compounds exhibiting IC50 values in the micromolar range against the PC3 cell line. nih.gov

Below is an illustrative data table of the cytotoxic activity of representative phenylacetic acid analogues against various cancer cell lines, as determined by cell viability assays.

| Compound Analogue | Cell Line | Assay Type | IC50 (µM) |

| Phenylacetamide Derivative 1 | PC3 (Prostate) | MTS | 52 |

| Phenylacetamide Derivative 2 | MCF-7 (Breast) | MTT | 100 |

| Phenoxyacetamide Derivative 3 | HepG2 (Liver) | MTT | 1.43 |

Note: The data in this table are representative of phenylacetic acid analogues and not specific to this compound. The specific activity of this compound would require direct experimental evaluation.

Enzyme Inhibition Assays (e.g., COX, LOX, PfATP4)

Enzyme inhibition assays are critical for elucidating the mechanism of action of a compound. For phenylacetic acid derivatives, key targets often include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. Furthermore, novel targets such as the Plasmodium falciparum ATPase PfATP4 are of interest in the context of infectious diseases.

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs), a class to which many phenylacetic acid derivatives belong, are due to the inhibition of COX enzymes, particularly COX-2. nih.govyoutube.com The selective inhibition of COX-2 over COX-1 is a desirable characteristic to reduce gastrointestinal side effects. nih.gov The inhibitory activity of a compound against COX enzymes is typically determined using in vitro enzyme immunoassays, with results expressed as IC50 values. nih.govmdpi.com The introduction of a difluoromethoxy group is a strategy that can influence the binding affinity and selectivity of a compound for its target enzyme.

PfATP4 is a crucial ion pump in the malaria parasite Plasmodium falciparum, responsible for maintaining sodium ion homeostasis. nih.gov Inhibition of this enzyme leads to a disruption of this balance, resulting in parasite death. nih.govmalariaworld.org The activity of PfATP4 inhibitors can be assessed in vitro by measuring the inhibition of Na+-dependent ATPase activity in parasite membrane preparations. researchgate.net

The following table provides representative data on the enzyme inhibitory activity of analogous compounds.

| Compound Class | Enzyme Target | Inhibition (IC50) |

| Imidazoline Analogues | COX-2 | 0.3 µM |

| Dihydropyrazole Sulfonamide Derivative | COX-2 | 0.33 µM |

| α-Azacyclic Acetamides | PfATP4 | Sub-micromolar activity |

Note: This table illustrates the enzyme inhibitory potential of compound classes with structural similarities or related therapeutic targets to phenylacetic acid derivatives. The specific inhibitory activity of this compound against these enzymes would need to be experimentally determined.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are crucial in drug discovery for identifying compounds that can modulate the activity of a receptor, either as an agonist or an antagonist. While specific receptor binding data for this compound are not widely available, the general methodology involves incubating the compound with a preparation of the receptor of interest and a radiolabeled ligand with known affinity for the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki) can be determined.

Plasma Protein Binding Assays (Equilibrium Dialysis)

The extent to which a drug binds to plasma proteins, primarily albumin, significantly affects its pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its therapeutic target. Phenylacetic acid derivatives, being acidic in nature, often exhibit high plasma protein binding. nih.gov

Equilibrium dialysis is a common method used to determine the percentage of a compound that is bound to plasma proteins. In this technique, a semi-permeable membrane separates a compartment containing the compound in plasma from a compartment containing a buffer. At equilibrium, the concentration of the unbound compound is the same in both compartments, allowing for the calculation of the bound and unbound fractions.

The table below shows typical plasma protein binding values for some acidic NSAIDs, which can provide an indication of the expected binding for this compound.

| Compound (NSAID) | Plasma Protein Binding (%) |

| Ibuprofen | >99 |

| Naproxen | >99 |

| Salicylic Acid | ~90 |

Note: This table provides data for structurally related NSAIDs to illustrate the typically high plasma protein binding of this class of compounds. The specific plasma protein binding of this compound would require experimental measurement.

Metabolic Studies and Pharmacokinetics of 4 Difluoromethoxy Phenylacetic Acid Analogues

Elucidation of Metabolic Pathways

The metabolism of 4-(difluoromethoxy)phenylacetic acid can be inferred by examining the metabolic routes of phenylacetic acid (PAA) in various organisms, from plants to mammals. The difluoromethoxy substitution on the phenyl ring is likely to influence the rate and extent of these metabolic transformations.

Comparison with Phenylacetic Acid Metabolism in Plants (Auxin Homeostasis)

In the plant kingdom, phenylacetic acid (PAA) is recognized as a naturally occurring auxin, a class of phytohormones that regulate plant growth and development. The concentration of PAA in plants is tightly controlled through a process known as auxin homeostasis, which involves a balance between biosynthesis, transport, and metabolic inactivation. The primary metabolic pathways for PAA in plants involve conjugation with amino acids and sugars.

PAA Metabolism in Microorganisms (Degradation Pathways, Enzyme Characterization)

Microorganisms have evolved sophisticated enzymatic pathways to degrade aromatic compounds, including phenylacetic acid, which serves as a central intermediate in the catabolism of various aromatic substrates. The bacterial degradation of PAA is a well-characterized process that typically proceeds through the "paa" catabolic pathway.

This pathway is initiated by the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a reaction catalyzed by phenylacetate-CoA ligase. Subsequently, a multicomponent oxygenase catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA. This is followed by isomerization, hydrolytic ring cleavage, and a series of β-oxidation steps, ultimately leading to the formation of central metabolites such as acetyl-CoA and succinyl-CoA, which can then enter the Krebs cycle. The enzymes involved in this pathway have been extensively studied, and their structures and mechanisms have been characterized in various bacterial species. The presence of a difluoromethoxy group on the phenyl ring of this compound would likely alter its susceptibility to this degradation pathway, potentially rendering it more resistant to microbial catabolism.

Mammalian Metabolism of Phenylacetic Acid Derivatives (e.g., Phenylacetylglutamine (B1677654) Formation)

In mammals, phenylacetic acid is primarily metabolized through conjugation with the amino acid glutamine to form phenylacetylglutamine, which is then readily excreted in the urine. This metabolic pathway is a significant route for the detoxification and elimination of PAA from the body. The reaction is a two-step process that occurs predominantly in the liver and kidneys.

First, PAA is activated to phenylacetyl-CoA by an acyl-coenzyme A synthetase. Then, in the mitochondrial matrix, the enzyme glycine (B1666218) N-acyltransferase catalyzes the transfer of the phenylacetyl group from phenylacetyl-CoA to glutamine, forming phenylacetylglutamine. This conjugation reaction serves as an alternative pathway for nitrogen excretion, a property that has been exploited therapeutically in the management of urea (B33335) cycle disorders. It is highly probable that this compound would also undergo a similar metabolic fate in mammals, being converted to 4-(difluoromethoxy)phenylacetylglutamine prior to excretion. The difluoromethoxy substituent may influence the rate of this conjugation reaction.

Pharmacokinetic Profiling of Related Compounds

In Vitro and In Vivo Pharmacokinetic Evaluation

In vitro metabolic stability assays, often conducted using liver microsomes, are essential for predicting a compound's in vivo clearance. For instance, studies with diclofenac (B195802) in rat liver microsomes have identified the formation of hydroxylated metabolites, a process mediated by cytochrome P450 enzymes. The rate of metabolism can vary significantly across different species.

In vivo pharmacokinetic studies in animal models, such as rats and rabbits, provide valuable data on the absorption, distribution, and elimination of drugs. For example, pharmacokinetic studies of diclofenac in rats after oral and intravenous administration have been conducted to determine key parameters.

Below is an interactive data table summarizing the pharmacokinetic parameters of diclofenac in rats following a single 2 mg/kg dose.

| Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Intravenous (IV) | - | - | 3356 ± 238 | 1.22 ± 0.11 |

| Oral (PO) | 1272 ± 112 | 0.19 ± 0.04 | 2501 ± 303 | 1.12 ± 0.18 |

Similarly, pharmacokinetic studies of bromfenac, a halogenated phenylacetic acid derivative, have been performed in rabbits, focusing on its ocular distribution after topical administration. These studies provide insights into the penetration and residence time of such compounds in specific tissues.

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Absorption: Phenylacetic acid derivatives are generally well-absorbed after oral administration. However, the rate and extent of absorption can be influenced by factors such as the formulation and the physicochemical properties of the compound.

Distribution: These compounds are often highly bound to plasma proteins, primarily albumin, which limits their volume of distribution. For instance, diclofenac exhibits over 99% protein binding. Despite this, they can distribute into various tissues.

Metabolism: As discussed previously, the primary metabolic pathway for phenylacetic acid in mammals is conjugation with glutamine. For more complex derivatives like diclofenac, metabolism involves hydroxylation followed by glucuronidation or sulfation. The introduction of a difluoromethoxy group is expected to influence metabolic stability, potentially making the compound more resistant to oxidative metabolism.

Excretion: The metabolites of phenylacetic acid derivatives are primarily excreted in the urine. For PAA, the main urinary metabolite is phenylacetylglutamine.

The table below summarizes the key ADME properties of phenylacetic acid derivatives, providing a comparative framework for predicting the behavior of this compound.

| ADME Property | Phenylacetic Acid Derivatives (General) | Potential Influence of 4-(Difluoromethoxy) Group |

| Absorption | Generally well-absorbed orally. | May alter lipophilicity, potentially affecting absorption rate. |

| Distribution | High plasma protein binding, low volume of distribution. | Likely to exhibit high protein binding. |

| Metabolism | Conjugation (e.g., with glutamine) and oxidation (hydroxylation). | May be more resistant to oxidative metabolism, potentially increasing half-life. |

| Excretion | Primarily renal excretion of metabolites. | Excretion likely to be via the kidneys as a conjugated metabolite. |

Relationship between PAA Levels and Metabolic Markers (e.g., PAA:PAGN Ratio)

The ratio of phenylacetic acid (PAA) to its primary metabolite, phenylacetylglutamine (PAGN), serves as a significant metabolic marker. In clinical contexts, particularly in the management of urea cycle disorders (UCDs), this ratio is a functional measure of PAA metabolism. elsevierpure.com

Studies have revealed a curvilinear relationship between PAA concentrations and the PAA:PAGN ratio. tmc.edunih.gov A sharp upward inflection in PAA levels is often observed when the PAA:PAGN ratio exceeds 2.5. tmc.edunih.gov This suggests that a ratio greater than 2.5 can identify patients at risk for accumulating high levels of PAA, potentially leading to adverse events. nih.govnih.gov Individuals with a PAA:PAGN ratio of 2.5 or higher tend to exhibit higher PAA levels than those with a lower ratio. tmc.edu Furthermore, a PAA:PAGN ratio of 2.5 or greater has been associated with a 20-fold higher probability of PAA levels entering toxic ranges. tmc.edu

Several factors can influence PAA levels and the PAA:PAGN ratio, including age, plasma glutamine, and glycine levels. tmc.edu An inverse relationship has been noted between PAA and these factors, where higher values of age, glutamine, and glycine are associated with lower PAA levels. tmc.edu

| Factor | Relationship with PAA Levels | Relationship with PAA:PAGN Ratio | Reference |

|---|---|---|---|

| Age | Inverse | Inverse | tmc.edu |

| Plasma Glutamine | Inverse | Inverse | tmc.edu |

| Plasma Glycine | Inverse | Inverse | tmc.edu |

| Plasma ALT | No significant association | Negative | tmc.edu |

| Plasma GGT | No significant association | Negative | tmc.edu |

Role of Metabolic Enzymes in Compound Transformation

The transformation of PAA and its analogues is a multi-step process involving several key enzymes. These enzymes are critical in activating the compound, conjugating it for excretion, and degrading its aromatic structure.

Phenylacetyl-CoA Ligase (PaaK) and its Substrate Specificity

The initial and rate-controlling step in the aerobic degradation of PAA is its activation to phenylacetyl-CoA (PA-CoA). nih.govpnas.org This reaction is catalyzed by Phenylacetyl-CoA ligase (PaaK), an enzyme belonging to the adenylate-forming enzyme superfamily. nih.govebi.ac.uk The reaction is dependent on Mg2+ and ATP. nih.gov

PaaK exhibits high specificity for phenylacetic acid. nih.govnih.gov Studies on the enzyme from Azoarcus evansii have shown that other aromatic or aliphatic acids are not utilized as substrates. nih.govnih.gov The enzyme from this organism is a 52 kDa monomer with optimal activity at a pH of 8.0 to 8.5. nih.govnih.gov However, some variants of the enzyme may act more slowly on other substrates like acetate, propanoate, and butanoate, but not on hydroxy derivatives of phenylacetate (B1230308). genome.jp

Glucosyltransferases (UGT84B1, UGT74D1) in PAA Conjugation

In plants, UDP-glucosyltransferases (UGTs) play a role in the conjugation of PAA. Specifically, Arabidopsis UGT84B1 has been shown to catalyze the conversion of PAA to PAA-glucoside (PAA-Glc). nih.govnih.gov Interestingly, UGT84B1 demonstrates a higher catalytic activity for PAA compared to another auxin, indole-3-acetic acid (IAA). nih.govnih.gov Overexpression of UGT84B1 leads to increased levels of PAA-Glc. nih.gov

UGT74D1 is another glucosyltransferase implicated in auxin metabolism, primarily catalyzing the glucosylation of oxidized IAA. researchgate.netscilifelab.se While its direct major role is in IAA homeostasis, the overlapping substrate recognition by these enzymes points to a complex regulatory network for auxin-like compounds. scilifelab.se

Enzymes Involved in Aromatic Degradation Pathways

The degradation of the aromatic ring of PAA is a complex, multi-enzyme process. Following the initial activation by PaaK, the PAA pathway involves a series of enzymes encoded by the paa operon. nih.govmdpi.com This pathway is considered a hybrid, sharing features with both aerobic and anaerobic metabolic pathways. mdpi.com

The core of the upper degradation pathway involves a multicomponent monooxygenase complex, PaaABCE, which introduces oxygen into the aromatic ring of phenylacetyl-CoA to form an epoxide. pnas.orgmdpi.com Subsequent enzymes in the pathway, including PaaG, PaaF, PaaH, and PaaJ, are homologous to enzymes in the fatty acid β-oxidation pathway and are responsible for the cleavage and further degradation of the ring structure. mdpi.com

The key enzymes in the bacterial PAA degradation pathway include:

PaaK: Phenylacetyl-CoA ligase nih.gov

PaaABCE: A multicomponent monooxygenase that forms an epoxide on the aromatic ring pnas.org

PaaG: Isomerase mdpi.com

PaaF: Hydratase mdpi.com

PaaH: NAD+-dependent dehydrogenase mdpi.com

PaaJ: Thiolase mdpi.com

Toxicological and Safety Considerations from a Metabolic Perspective

The metabolic profile of PAA has direct implications for its safety and toxicological considerations. The accumulation of PAA has been linked to adverse events, making the efficiency of its metabolic clearance a critical factor.

Correlation of PAA Levels with Adverse Events in Clinical Contexts

Elevated plasma levels of PAA have been associated with reversible neurological adverse events. nih.gov In studies involving cancer patients receiving intravenous PAA, adverse events such as headache, nausea, vomiting, and somnolence were reported at plasma levels ranging from 499 to 1,285 µg/mL. researchgate.net

However, the correlation between PAA levels and adverse events is not consistent across all patient populations. nih.gov While transient adverse events that correlated with PAA levels were observed in healthy adults, no such relationship was found in patients with urea cycle disorders or hepatic encephalopathy. elsevierpure.comnih.gov This discrepancy may be due to intrinsic differences between populations or metabolic adaptation following continuous exposure. elsevierpure.comnih.gov

Despite the lack of a direct correlation in some patient groups, monitoring PAA levels, often through the PAA:PAGN ratio, is considered a useful tool to identify individuals at risk of accumulating high concentrations of the compound. elsevierpure.com

| Patient Population | PAA Plasma Levels Associated with AEs | Observed Adverse Events | Correlation Found | Reference |

|---|---|---|---|---|

| Cancer Patients (IV PAA) | 499 - 1,285 µg/mL | Headache, nausea, vomiting, somnolence | Yes | researchgate.net |

| Healthy Adults | Not specified | Headache, nausea | Yes (transient AEs) | elsevierpure.comnih.gov |

| Urea Cycle Disorder Patients | >500 µg/mL | Neurological AEs | No | elsevierpure.comnih.gov |

| Hepatic Encephalopathy Patients | >500 µg/mL | Neurological AEs | No | elsevierpure.comnih.gov |

Metabolic Adaptation and Toxicity Thresholds

Limited direct research on the metabolic adaptation and specific toxicity thresholds for this compound necessitates a discussion informed by the broader understanding of phenylacetic acid metabolism and the toxicological profiles of related fluorinated organic compounds. The introduction of the difluoromethoxy group is a key structural feature anticipated to influence its metabolic fate and toxicological properties.